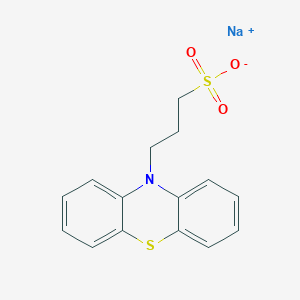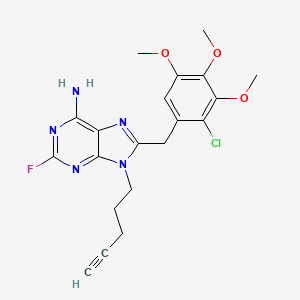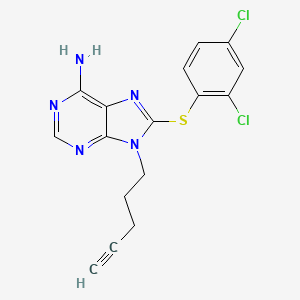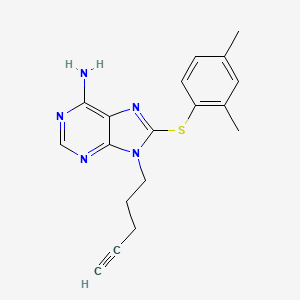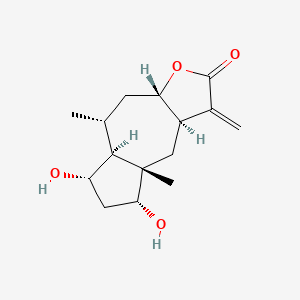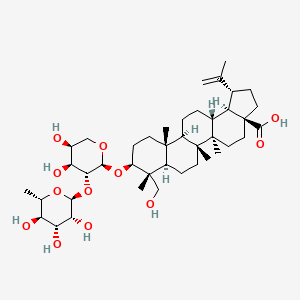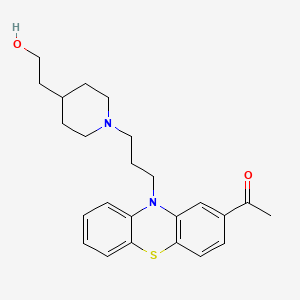
Piperacetazine
描述
Piperacetazine is a first-generation ‘typical’ antipsychotic belonging to the phenothiazine class of compounds. It is primarily used to treat positive symptoms of schizophrenia, including hallucinations and delusions. This compound works by antagonizing dopamine receptors in the central nervous system, which helps to mitigate the symptoms of psychosis .
作用机制
Target of Action
Piperacetazine, a phenothiazine antipsychotic, primarily targets dopaminergic receptors in the central nervous system (CNS) . It also directly binds to the PAX3::FOXO1 fusion protein, an aberrant fusion protein that plays a key role in oncogenesis in the alveolar subtype of rhabdomyosarcoma (RMS) .
Mode of Action
This compound interacts with its targets by blocking dopaminergic receptors in the CNS . This blocking action is crucial in managing symptoms of schizophrenia. Furthermore, this compound has been found to directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity in multiple alveolar RMS cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the dopaminergic system in the CNS. By blocking dopaminergic receptors, this compound alters the neurotransmission of dopamine, a critical neurotransmitter involved in reward, motivation, memory, and other functions . In the context of RMS, this compound disrupts the oncogenic activity of the PAX3::FOXO1 fusion protein, thereby inhibiting the growth of fusion-positive alveolar RMS cells .
Pharmacokinetics
The pharmacokinetics of this compound, like many drugs, involves the processes of absorption, distribution, metabolism, and excretion (ADME). Generally, the chemical structure of a drug determines its ADME properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to manage schizophrenia symptoms by blocking dopaminergic receptors in the CNS . In the context of RMS, this compound inhibits the transcriptional activity of the PAX3::FOXO1 fusion protein, leading to the inhibition of anchorage-independent growth of fusion-positive alveolar RMS cells .
生化分析
Biochemical Properties
Piperacetazine is known to interact with the PAX3::FOXO1 fusion protein, which plays a key role in the oncogenesis of the alveolar subtype of rhabdomyosarcoma (RMS) . This compound directly binds to this fusion protein and inhibits its transcriptional activity .
Cellular Effects
This compound has been found to inhibit the anchorage-independent growth of fusion-positive alveolar RMS cells . It also inhibits spontaneous motor activity and responding for food in rats, as well as potentiates hexobarbital-induced narcosis in mice .
Molecular Mechanism
This compound directly binds to the PAX3::FOXO1 fusion protein and inhibits its transcriptional activity . This binding does not alter PAX3::FOXO1 levels, subcellular localization, binding to a PAX3::FOXO1 target DNA sequence, or phosphorylation at Ser256 in the FOXO1 portion of the fusion protein .
Subcellular Localization
This compound does not alter the subcellular localization of the PAX3::FOXO1 fusion protein .
准备方法
Synthetic Routes and Reaction Conditions: Piperacetazine can be synthesized through various chemical routes. One common method involves the reaction of phenothiazine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reactants and advanced equipment to maintain consistency and quality. The process includes multiple purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Piperacetazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated and other substituted phenothiazine derivatives.
科学研究应用
Piperacetazine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of phenothiazine derivatives in various chemical reactions.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used as an antipsychotic for the treatment of schizophrenia. .
相似化合物的比较
- Chlorpromazine
- Fluphenazine
- Thioridazine
- Trifluoperazine
This compound’s unique properties and its specific receptor binding profile make it a valuable compound in the treatment of psychotic disorders and a subject of ongoing research in various scientific fields.
属性
IUPAC Name |
1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFMCMVEUCGQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023481 | |
| Record name | Piperacetazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3819-00-9 | |
| Record name | Piperacetazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3819-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperacetazine [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003819009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERACETAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperacetazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperacetazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERACETAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6248WNW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


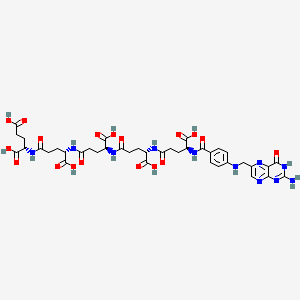


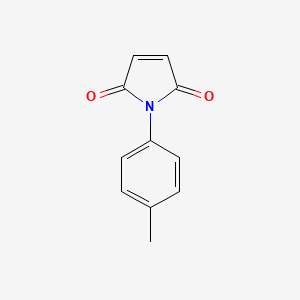
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)

